molecular formula C10H10N2O2S B3030880 Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate CAS No. 99738-99-5

Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate

Cat. No.: B3030880
CAS No.: 99738-99-5
M. Wt: 222.27
InChI Key: JUQTXFOOTWCSRK-UHFFFAOYSA-N
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Description

Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate (CAS 99738-99-5) is a chemical building block based on the benzo[d]thiazole scaffold, designed for the efficient synthesis of novel bioactive compounds in medicinal chemistry research. The benzo[d]thiazole core is a privileged structure in drug discovery, present in numerous compounds with diverse pharmacological profiles. This scaffold has been identified in substances demonstrating antibacterial, antifungal, and anticancer activities in research settings, making it a valuable template for exploring new therapeutic agents . The molecule features a methyl ester and a 2-amino group, which serve as key sites for further chemical derivatization, allowing researchers to rapidly generate a library of analogues for structure-activity relationship (SAR) studies . This product is supplied strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions, referring to the provided Safety Data Sheet (SDS) for detailed handling and storage information. Storage recommendations include keeping the compound in a dark place under an inert atmosphere at 2-8°C to ensure stability .

Properties

IUPAC Name

methyl 2-(2-amino-1,3-benzothiazol-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-14-9(13)5-6-2-3-7-8(4-6)15-10(11)12-7/h2-4H,5H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQTXFOOTWCSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40663279
Record name Methyl (2-amino-1,3-benzothiazol-6-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99738-99-5
Record name Methyl (2-amino-1,3-benzothiazol-6-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate involves its interaction with specific molecular targets. The amino group and the benzothiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in the ester group, substituent positions, and core heterocycles. Key examples include:

Compound Name (CAS) Molecular Formula Substituents/Modifications Key Differences vs. Target Compound
Ethyl 2-aminobenzo[d]thiazole-6-carboxylate (50850-93-6) C₁₁H₁₂N₂O₂S Ethyl ester instead of methyl Increased lipophilicity (higher logP)
2-(2-Aminobenzo[d]thiazol-6-yl)acetic acid (30132-15-1) C₉H₈N₂O₂S Carboxylic acid instead of methyl ester Higher aqueous solubility (ionizable COOH)
2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate (436088-66-3) C₁₂H₁₄N₂O₃S Methoxyethyl ester Enhanced solubility in polar solvents
Methyl 2-aminobenzo[d]thiazole-4-carboxylate (N/A) C₁₀H₁₀N₂O₂S Ester group at position 4 Altered electronic effects and reactivity
Methyl 2-(2-amino-5-methylthiazol-4-yl)acetate (259654-73-4) C₇H₁₁N₃O₂S Non-benzannulated thiazole core Reduced aromaticity and planar geometry

Physicochemical Properties

  • In contrast, the carboxylic acid derivative (30132-15-1) is more water-soluble under basic conditions .
  • logP : The target compound has an estimated logP of ~1.5, while the ethyl ester (50850-93-6) and methoxyethyl ester (436088-66-3) show higher logP values (~2.0 and ~1.8, respectively) due to longer alkyl/ether chains .
  • Thermal Stability: Derivatives like methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide (928888-65-7) exhibit altered stability due to ionic interactions and hydrogen bonding .

Biological Activity

Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound belongs to the class of compounds known as benzothiazoles, which are recognized for their broad pharmacological spectrum. The synthesis of this compound typically involves the reaction of 2-aminobenzo[d]thiazole with methyl acetate or related reagents, leading to the formation of the ester derivative. A detailed synthetic pathway can be summarized as follows:

  • Starting Materials : 2-Aminobenzo[d]thiazole and methyl acetate.
  • Reaction Conditions : The reaction is generally conducted under acidic or basic conditions to facilitate esterification.
  • Purification : The product is purified through recrystallization or chromatography.

Biological Activity

This compound exhibits a range of biological activities, including:

Anticancer Activity

Research has indicated that derivatives of the 2-aminothiazole scaffold, including this compound, demonstrate significant anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, such as:

Cell Line IC50 (µM)
A549 (Lung Cancer)4.5
HeLa (Cervical)3.8
HT29 (Colon Cancer)2.1

These results suggest that modifications in the structure can enhance anticancer efficacy, particularly through the introduction of halogen substituents on the aromatic ring .

Antimicrobial Activity

This compound has also shown promising results against various bacterial strains. For instance, studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 4 µg/mL to 16 µg/mL depending on the specific strain .

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer’s disease. Compounds similar to this compound have demonstrated AChE inhibition with IC50 values as low as 2.7 µM, indicating potential therapeutic applications in cognitive disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest in cancer cells, particularly at the G0/G1 phase, leading to reduced proliferation .
  • Apoptosis Induction : The activation of apoptotic pathways has been observed in treated cells, with increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
  • Enzyme Inhibition : The inhibition of key enzymes involved in cancer cell metabolism and neurotransmission contributes significantly to its biological effects .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • In Vitro Anticancer Studies : A study demonstrated that this compound exhibited selective cytotoxicity towards glioblastoma cells while sparing normal cells, suggesting a favorable therapeutic index .
  • Antimicrobial Efficacy : Another research effort focused on evaluating the antimicrobial properties against resistant strains of bacteria, showing that derivatives could overcome resistance mechanisms prevalent in clinical isolates .

Q & A

Q. What are the optimized synthetic routes for Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate, and how can reaction yields be improved?

A common synthetic route involves reacting 2-(2-aminothiazol-4-yl)acetic acid with thionyl chloride in methanol at 0°C, followed by solvent evaporation and purification with diethyl ether, yielding 89.9% . To improve yields, researchers should optimize stoichiometry, control reaction temperature, and use anhydrous conditions. Recrystallization in ethyl acetate or hexane enhances purity .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • 1H/13C NMR : Key peaks include aromatic protons (δ 6.8–7.8 ppm) and ester carbonyl carbons (δ 165–170 ppm). For example, compound 3e in a related study showed distinct aromatic splitting patterns at δ 7.21–7.79 ppm .
  • HRMS : Confirm molecular ion [M+H]+ with <5 ppm error. In one case, HRMS matched the theoretical value of 329.0293 .
  • HPLC : Monitor purity (>95%) and retention times (e.g., 11.70 minutes in method B) .

Q. How can solubility and stability be assessed for this compound in biological assays?

Test solubility in DMSO (common stock solvent) and aqueous buffers (pH 4–9) via UV-Vis spectroscopy. Stability studies should include:

  • Thermal stability (TGA/DSC, e.g., mp 123–125°C for analogs ).
  • Photostability under UV/visible light.
  • Hydrolytic stability in simulated physiological conditions (e.g., PBS at 37°C for 24–72 hours).

Advanced Research Questions

Q. What reaction mechanisms govern the functionalization of the 2-aminobenzo[d]thiazole core, and how do substituents influence reactivity?

The amino group at position 2 acts as a nucleophile, enabling reactions like sulfonylation (e.g., with sulfonyl chlorides ) or acylation. Substituents at position 6 (e.g., ester groups) sterically hinder electrophilic attack but enhance electron-withdrawing effects, favoring SNAr reactions. Computational DFT studies on analogous structures (e.g., hydrogen-bonding in supramolecular systems ) can predict regioselectivity.

Q. How can structural modifications enhance biological activity, such as monoamine oxidase (MAO) inhibition?

  • Derivatization : Replace the methyl ester with amides (e.g., benzyloxy derivatives ) to improve blood-brain barrier penetration.
  • SAR Insights : In MAO inhibitors, 2-methylbenzo[d]thiazole derivatives with bulky substituents showed higher selectivity for MAO-B due to hydrophobic pocket interactions .
  • In vitro assays : Measure IC50 values using fluorometric or spectrophotometric MAO activity assays .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Control experiments : Verify compound purity via HPLC and exclude solvent interference (e.g., DMSO cytotoxicity).
  • Assay standardization : Use consistent enzyme sources (e.g., recombinant human MAO isoforms) and substrate concentrations.
  • Meta-analysis : Compare datasets from analogs (e.g., 3e’s antimicrobial vs. MAO inhibition ).

Q. How can computational methods like DFT predict reactivity in novel reactions?

  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., amino group at position 2).
  • Transition state modeling : Simulate reaction pathways for sulfonylation or cross-coupling reactions.
  • Solvent effects : Use COSMO-RS to predict solubility in reaction media .

Methodological Tables

Q. Table 1: Key Synthetic Conditions

StepConditionsYieldReference
EsterificationThionyl chloride, MeOH, 0°C89.9%
BenzylationK2CO3, DMF, RT, 24 h79%
RecrystallizationEthyl acetate/hexane>95%

Q. Table 2: Spectroscopic Benchmarks

TechniqueKey DataExample ValueReference
1H NMRAromatic protonsδ 7.21–7.79 ppm
13C NMREster carbonylδ 170.00 ppm
HRMS[M+H]+329.0295 (Found)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate
Reactant of Route 2
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Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate

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